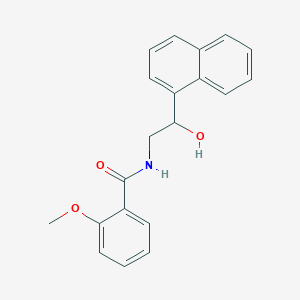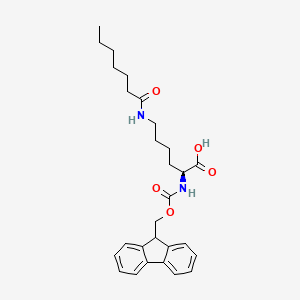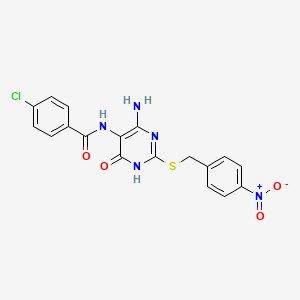
N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Several synthetic methods have been explored to prepare this compound. Notably, Singireddi et al. designed and synthesized a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis likely involves coupling reactions, amide bond formation, and selective functionalization of the pyridine ring.
Aplicaciones Científicas De Investigación
Metabolism and Effects of Acrylamide
Acrylamide is a compound used in various industrial processes, including the manufacture of polyacrylamide. It is also a byproduct formed during the cooking of foods at high temperatures. The metabolism and effects of acrylamide have been studied extensively due to concerns over its potential health impacts, including neurotoxicity and carcinogenicity.
Metabolism in Humans : Acrylamide undergoes metabolism in humans, leading to the formation of hemoglobin adducts, which can serve as biomarkers for exposure. Studies have shown that acrylamide is metabolized via glycidamide to a lesser extent in humans compared to rodents. The dermal uptake of acrylamide is significantly lower than oral uptake, indicating that skin exposure results in limited systemic availability (Fennell et al., 2005; Fennell et al., 2006).
Health Effects : Occupational exposure to acrylamide has been associated with peripheral nervous system symptoms, with studies finding dose-response associations between hemoglobin adduct levels and symptoms such as tingling or numbness in the hands or feet. However, these symptoms were generally mild and reversible upon cessation of exposure (Hagmar et al., 2001).
Exposure Assessment : Studies assessing exposure to acrylamide through biomonitoring have identified urinary metabolites such as N-acetyl-S-(2-carbamoylethyl)-l-cysteine (AAMA) and others as indicators of acrylamide exposure. These biomarkers have been used to estimate dietary intake of acrylamide and assess the risk associated with exposure (Fernández et al., 2021).
Propiedades
IUPAC Name |
N-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-4-10(15)13-8-9-6-5-7-12-11(9)14(2)18(3,16)17/h4-7H,1,8H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLXBHNVPBGBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC(=O)C=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


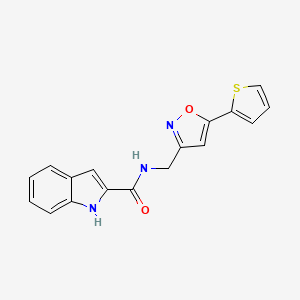

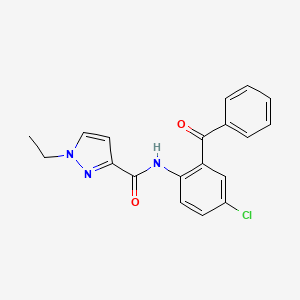
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2534385.png)
![Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2534386.png)
![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2534388.png)
